molecular formula C9H10ClNO3 B1624388 1-(3-Chloropropoxy)-4-nitrobenzene CAS No. 79096-54-1

1-(3-Chloropropoxy)-4-nitrobenzene

Cat. No.: B1624388
CAS No.: 79096-54-1
M. Wt: 215.63 g/mol
InChI Key: IJKNDFJBFPOWSN-UHFFFAOYSA-N
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Description

1-(3-Chloropropoxy)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the para position and a 3-chloropropoxy group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropoxy)-4-nitrobenzene can be synthesized through a multi-step process:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.

    Halogenation: Nitrobenzene is then subjected to halogenation to introduce a chlorine atom at the desired position.

    Etherification: The final step involves the reaction of the halogenated nitrobenzene with 3-chloropropanol in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Ethers: From nucleophilic substitution reactions.

    Carboxylic Acids or Aldehydes: From oxidation reactions.

Scientific Research Applications

1-(3-Chloropropoxy)-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

    Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.

    Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

    1-(3-Chloropropoxy)-2-nitrobenzene: Similar structure but with the nitro group at the ortho position.

    1-(3-Chloropropoxy)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

    1-(3-Chloropropoxy)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 1-(3-Chloropropoxy)-4-nitrobenzene is unique due to the presence of both a nitro group and a 3-chloropropoxy group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

1-(3-chloropropoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKNDFJBFPOWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474309
Record name 1-(3-Chloro-propoxy)-4-nitro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79096-54-1
Record name 1-(3-Chloro-propoxy)-4-nitro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an acetonitrile solution of 2- or 3-thiophene aminoethyl compounds 6 (1 eq) was added either an alkyl methanesulfonate or alkyl halide (e.g. 4-(4-nitrophenyl)-1-butyl methanesulfonate [prepared by reacting 4-(4-nitrophenyl)butane-1-ol with methanesulfonyl chloride in methylene chloride and triethylamine and isolated as a crystalline solid from ether/hexane], 1-(2-chloroethoxy)-4-nitrobenzene or 1-(3-chloropropoxy)-4-nitrobenzene [prepared by reacting 4-nitrophenol (1 eq) with 1-bromo-3-chloropropane (1.5 eq) in methyl ethyl ketone with K2CO3 (2 eq) present and isolated as a yellow oil that was crystallized from ether/hexane, mp 37.5°-38.5° C.] (1.5-2.0 eq) and K2CO3 (5 eq) [for the chloro compounds, Nal (1.4-2 eq) was added]. The mixture was refluxed under nitrogen for 16-18 hours. After the solvent had been removed in vacuo, the oily solid was mixed as a slurry in water and extracted with methylene chloride. The combined methylene chloride extract was washed with water and brine and dried (Na2SO4). Solvent removal produced the crude product that was purified by flash silica gel chromatography using a mixture of ethyl acetate in hexane.
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ether hexane
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3-thiophene aminoethyl
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6
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alkyl methanesulfonate
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alkyl halide
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Synthesis routes and methods II

Procedure details

A solution of 4-Nitrophenol (10 g, 72 mmol) dissolved in acetonitrile (100 ml was charged with potassium carbonate (24.9 g, 180 mmol) and 1-bromo-3-chloropropane (113.2 g, 720 mmol). The mixture was heated and stirred at reflux overnight. The reaction was cooled to room temperature, the solids filtered off and the solvent evaporated under reduced pressure to give the title compound.
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10 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a cooled (5°-10° C.) suspension of KOtBu (1.34 g, 11.96 mmol) in DMSO (5 mL) was added a solution of 4-fluoronitrobenzene (1.61 g, 11.39 mmol) and 3-chloro-1-propanol (1.13 g, 11.96 mmol) in DMSO (5 mL). The cooling bath was removed and stirring was continued for 3 hours. The mixture was diluted with water (100 mL) and extracted with ether. The combined extracts were washed with brine, dried (MgSO4), and concentrated to give a brown oil. Purification by flash chromatography (10% EtOAc/hexane) gave 850 mg (35%) of product as a yellow oil.
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1.34 g
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1.61 g
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1.13 g
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5 mL
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35%

Synthesis routes and methods V

Procedure details

A mixture of 7.0 g (0.05 mole) of 4-nitrophenol, 15.7 g (0.1 mole) of 1-bromo-3-chloropropane and 20.7 g (0.15 mole) of anhydrous potassium carbonate in 350 ml of acetone was heated at reflux for 17 hr. The mixture was cooled, filtered, and the filtrate was concentrated to give an oil which crystallized. The solid was collected by filtration, washed with petroleum ether, and dried to yield 10.1 g (94%) of the title compound. An analytical sample was prepared from ethyl ether-petroleum ether, m.p. 37°-39° C.
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7 g
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15.7 g
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20.7 g
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350 mL
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94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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